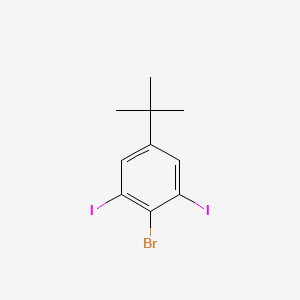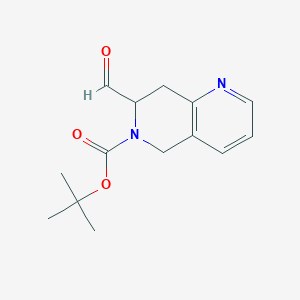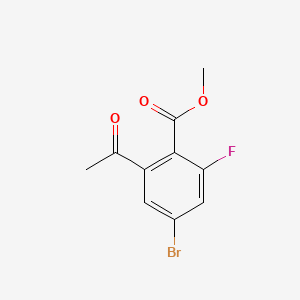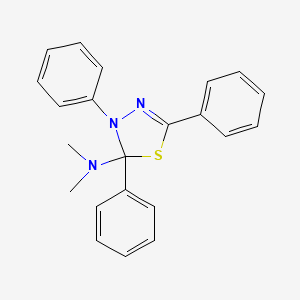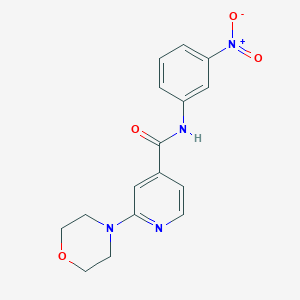
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Morpholine Ring: This can be achieved through cyclization reactions involving ethylene oxide and ammonia.
Pyridine Carboxamide Formation: This involves the reaction of pyridine with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency. Specific details on industrial methods are proprietary and vary by manufacturer.
Chemical Reactions Analysis
Types of Reactions
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine and pyridine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: can be compared with other nitrophenyl derivatives and morpholine-containing compounds.
2,4,6-Trinitroaniline: Known for its potent antitumor activity.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
263400-91-5 |
|---|---|
Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(3-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c21-16(18-13-2-1-3-14(11-13)20(22)23)12-4-5-17-15(10-12)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2,(H,18,21) |
InChI Key |
OYIOOOKMUJLZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


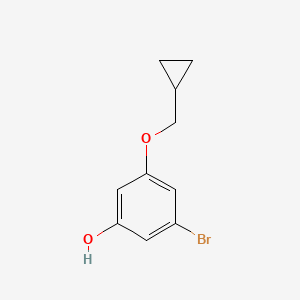

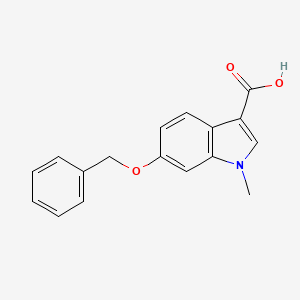
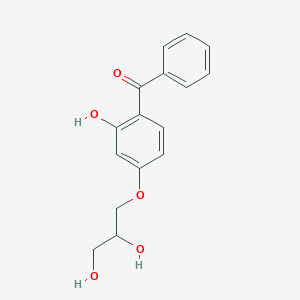
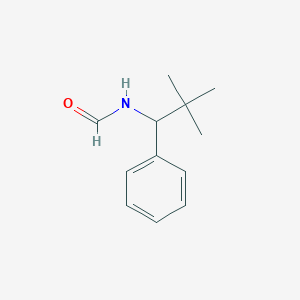
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
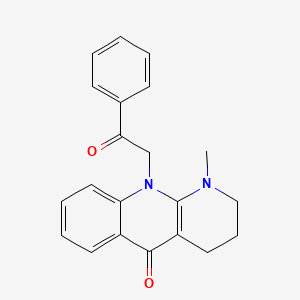
![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
